molecular formula C9H15N5O4S B7803982 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate

2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate

Cat. No.: B7803982
M. Wt: 289.31 g/mol
InChI Key: KVOZMWUBYWDGEX-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate is a chemical compound with the molecular formula C9H15N5O4S. It is known for its applications in various fields, including medicine and chemistry. This compound is a derivative of pyrimidine and contains both amino and piperidinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate typically involves the nucleophilic substitution reaction of 2,6-diamino-4-chloropyrimidine with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures. The resulting product is then oxidized using hydrogen peroxide to form the 1-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different oxidation states or substituted derivatives with modified functional groups .

Scientific Research Applications

2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate involves its interaction with molecular targets such as enzymes and receptors. It acts as a vasodilator by directly affecting arteriolar smooth muscle, leading to reduced peripheral resistance and lower blood pressure. The compound also stimulates hair growth by increasing prostaglandin endoperoxide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(2-amino-6-imino-4-piperidin-1-ylpyrimidin-1-yl) hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,10H,1-5H2,(H2,11,12)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOZMWUBYWDGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=N)N(C(=N2)N)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83701-22-8
Record name 1,6-Dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83701-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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